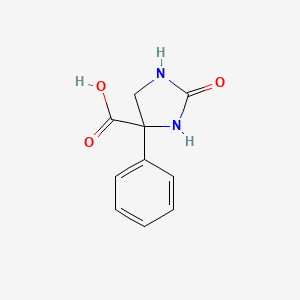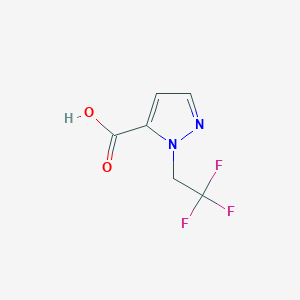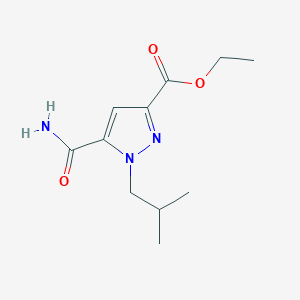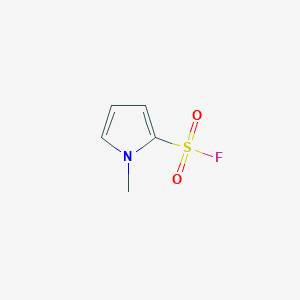![molecular formula C13H20N4O2 B2403137 1-carboxylate de tert-butyle 1',5',6',7'-tétrahydrospiro[azétidine-3,4'-imidazo[4,5-c]pyridine] CAS No. 1909316-15-9](/img/structure/B2403137.png)
1-carboxylate de tert-butyle 1',5',6',7'-tétrahydrospiro[azétidine-3,4'-imidazo[4,5-c]pyridine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate is a complex organic compound with a molecular weight of 264.33 g/mol[_{{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena497681549?context=bbe). This compound is characterized by its intricate structure, which includes a spirocyclic framework and a tert-butyl carboxylate group[{{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c ](https://wwwsigmaaldrichcom/US/en/product/enamine/ena497681549?context=bbe){{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic frameworks[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Biology: It serves as a tool in biological studies to investigate the interactions of small molecules with biological targets[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Medicine: 4,5-c ....
Industry: Utilized in the development of advanced materials and chemical processes[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core[_{{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c ](https://wwwsigmaaldrichcom/US/en/product/enamine/ena497681549?context=bbe){{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c .... The final step involves the tert-butoxycarbonylation (Boc) of the carboxylic acid group[{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c .... Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted derivatives with different alkyl or aryl groups.
Mécanisme D'action
The mechanism by which tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena497681549?context=bbe). The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes[{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Comparaison Avec Des Composés Similaires
Tert-butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate: Similar spirocyclic structure but with a methyl group instead of a tert-butyl group.
Tert-butyl 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxylate: Another related compound with a different substitution pattern.
Uniqueness: Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties compared to similar compounds.
Propriétés
IUPAC Name |
tert-butyl spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,3'-azetidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-12(2,3)19-11(18)17-6-13(7-17)10-9(4-5-16-13)14-8-15-10/h8,16H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPFLULICIDTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=C(CCN2)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B2403055.png)
![Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2403056.png)

![5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2403060.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2403062.png)

![6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403064.png)
![2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B2403068.png)
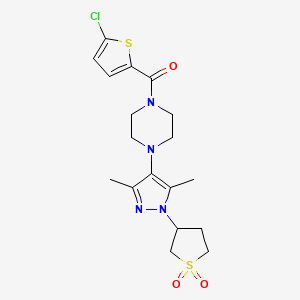
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2403072.png)
